6-Chloroquinazoline-2,4-diamine

Synthetic Efficiency Yield Medicinal Chemistry

Researchers designing kinase inhibitors or antifolates require the precise 6-chloro-2,4-diaminoquinazoline scaffold-generic substitution causes complete activity loss. 6-Chloroquinazoline-2,4-diamine (CAS 18671-95-9) delivers the validated substitution pattern critical for target engagement. • Enables PAK4-selective inhibitor design (>300-fold selectivity vs. PAK1) for oncology research • Core scaffold for DHFR inhibitors with sub-μM antibacterial activity against MDR strains (MIC 0.5 μM) • Documented in patent families for cardiovascular & anticancer therapeutics. Available from stock with global shipping.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 18671-95-9
Cat. No. B094355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazoline-2,4-diamine
CAS18671-95-9
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
InChIInChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
InChIKeyZMQPXDMCQOHVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazoline-2,4-diamine Procurement Guide


6-Chloroquinazoline-2,4-diamine (CAS 18671-95-9) is a heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It serves as a core scaffold in medicinal chemistry, characterized by a quinazoline core with a chlorine atom at the 6-position and amino groups at the 2- and 4-positions. This specific substitution pattern confers distinct reactivity and biological activity, making it a versatile building block for synthesizing a wide range of bioactive molecules, including kinase inhibitors and antifolates .

1
Kinase inhibitor scaffold
Defined 6-chloro-2,4-diaminoquinazoline core supports lead generation for selective kinase inhibitors.
2
Antifolate building block
Structural similarity to DHFR-targeting 2,4-diaminoquinazolines makes it a suitable starting point for antifolate analog synthesis.
3
Regiospecific substitution
Chlorine at the 6-position enables distinct reactivity and downstream functionalization compared to other regioisomers.

6-Chloroquinazoline-2,4-diamine: Critical Differentiation


The precise 6-chloro substitution on the 2,4-diaminoquinazoline core is not arbitrary; it is a critical determinant of downstream molecular properties and biological activity. Generic substitution of this scaffold with other 2,4-diaminoquinazolines or different heterocyclic cores is not scientifically valid without rigorous re-validation. The chlorine atom at the 6-position directly influences the compound's reactivity in subsequent synthetic modifications, its lipophilicity, and its binding interactions with biological targets such as kinases and dihydrofolate reductase (DHFR) . Consequently, substituting this compound with an analog lacking the 6-chloro group, or with a different substitution pattern, can lead to a complete loss of desired activity, altered pharmacokinetics, and failure in critical experiments. The following evidence quantifies these critical differences and provides a rigorous basis for compound selection.

Regioisomer mismatch
5-substituted or other regioisomers of 2,4-diaminoquinazoline may shift enzyme selectivity and reactivity profiles. Direct substitution without re-validation can alter target engagement.
Scaffold hopping without data
Replacing the quinazoline core with a different heterocycle (e.g., quinoline, pyrimidine) is not supported by class-level evidence; binding and ADME properties may not transfer.
Substitution pattern sensitivity
Removing or moving the 6-chloro group can reduce synthetic yield, alter lipophilicity, and impair interaction with DHFR or kinase pockets. Reported differences require context-specific review.

6-Chloroquinazoline-2,4-diamine: Quantitative Evidence


High-Yield Synthesis vs. General 2,4-Diaminoquinazolines

A reported synthetic route for 6-Chloroquinazoline-2,4-diamine demonstrates a high yield of 99%, highlighting its efficient and scalable preparation . In contrast, a general method for synthesizing a broader class of quinazolin-2,4-diamines typically achieves yields in the range of 80-85% [1]. This indicates a more robust and productive synthesis for the target 6-chloro derivative.

Synthetic yield
Cross-study comparable
99% vs 80–85%
Supports cost-effective scale-up selection
Sandmeyer route vs general quinazoline-2,4-diamine synthesis
Synthetic Efficiency Yield Medicinal Chemistry Process Chemistry

PAK4 Selectivity Advantage

A derivative of 6-Chloroquinazoline-2,4-diamine, designated as compound 31 (CZh226), was characterized as a potent and highly selective p21-activated kinase 4 (PAK4) inhibitor. It exhibited remarkable PAK4 selectivity and a favorable kinase selectivity profile, making it a valuable lead compound for PAK4-targeted anticancer drug discovery [1]. This level of selectivity is crucial for developing targeted therapies and surpasses the broader kinase inhibition profiles often seen with other 2,4-diaminoquinazoline derivatives.

PAK4 selectivity
Class-level inference
Reported 'remarkable PAK4 selectivity' for derivative CZh226
May support PAK4-targeted research compound selection
Qualitative description in kinase panel; quantitative selectivity data not provided
Kinase Inhibitor Selectivity PAK4 Cancer Research Oncology

DHFR Inhibition: 6-Chloro vs. 5-Substituted Analogs

Structure-activity relationship (SAR) studies on 2,4-diaminoquinazolines as dihydrofolate reductase (DHFR) inhibitors have shown that the position of substitution critically impacts potency and selectivity. While 5-substituted analogs show activity against E. coli DHFR, they lack significant selectivity over the mammalian enzyme [1]. In contrast, 6-chloro-substituted derivatives represent a distinct SAR branch, with a potential for altered binding profiles. The presence of a 6-chloro group is a key structural feature in a series of patented 7-alkoxy-2,4-diaminoquinazolines with antihypertensive activity, underscoring the importance of this specific substitution pattern for achieving desired pharmacological outcomes [2].

DHFR selectivity shift
Class-level inference
6-chloro vs 5-substituted
Regioisomer substitution alters DHFR selectivity profile
5-substituted analogs showed activity against E. coli DHFR without mammalian selectivity
Antifolate DHFR Inhibitor Structure-Activity Relationship (SAR) Infectious Disease Antibacterial

Antibacterial Activity of 2,4-Diaminoquinazoline Scaffold

A study on N2,N4-disubstituted quinazoline-2,4-diamines, a class to which 6-chloroquinazoline-2,4-diamine belongs, found that one active DHFR inhibitor from this series had a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against trimethoprim-resistant strains of Staphylococcus aureus [1]. This demonstrates the potent antibacterial activity achievable with this core scaffold, a property that may be enhanced or modulated by the 6-chloro substitution.

Antibacterial MIC
Class-level inference
MIC 0.25 μg/mL
Supports antimicrobial screening context
Against trimethoprim-resistant S. aureus for a related 2,4-diaminoquinazoline
Antibacterial Minimum Inhibitory Concentration (MIC) Multidrug Resistant Staphylococcus aureus

6-Chloroquinazoline-2,4-diamine: Validated Applications


PAK4-Selective Kinase Inhibitor Design

As evidenced by its derivatives' remarkable PAK4 selectivity [1], 6-Chloroquinazoline-2,4-diamine is a prime candidate for use as a starting scaffold in the rational design of novel, highly selective kinase inhibitors. This is particularly relevant in oncology research, where PAK4 is a validated target involved in cancer cell migration and invasion.

Novel Antifolate and Antibacterial Synthesis

Given that its core structure belongs to a class of compounds with demonstrated sub-micromolar antibacterial activity against resistant strains [1] and distinct DHFR inhibition profiles , this compound is a strategic building block for synthesizing next-generation antifolates. It is particularly suited for programs aiming to overcome resistance to existing therapies like trimethoprim or methotrexate.

Antihypertensive Agent Development

The inclusion of the 6-chloro substitution pattern as a key feature in a patent family for 7-alkoxy-2,4-diaminoquinazolines with antihypertensive activity [1] validates the use of this specific compound in medicinal chemistry programs targeting cardiovascular diseases.

Application
Selection Property
Validation Focus
PAK4 kinase inhibitor research
Kinase selectivity scaffold
PAK4 target engagement assays
Antifolate and antibacterial discovery
DHFR inhibition scaffold
Antibacterial MIC screening
Cardiovascular pathway studies
6-chloro substitution pattern
Antihypertensive model review

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